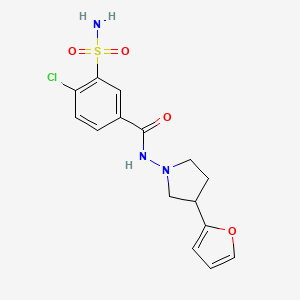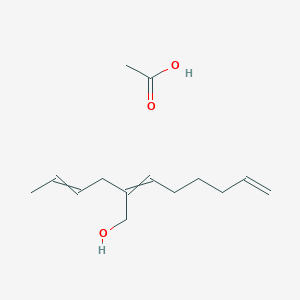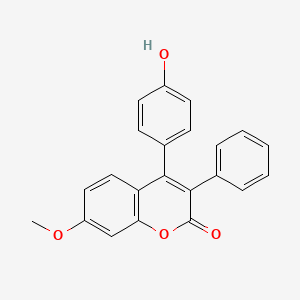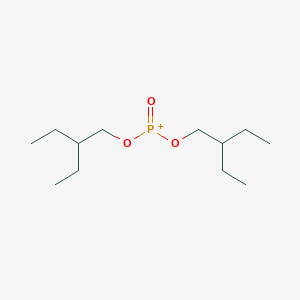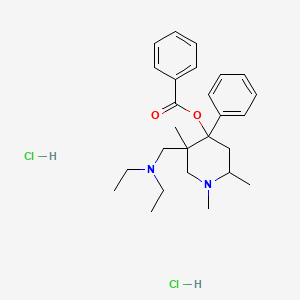![molecular formula C19H20O2 B14680157 2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol] CAS No. 37808-68-7](/img/structure/B14680157.png)
2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group further substituted with a prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] typically involves the reaction of 3-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic groups. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
作用机制
The mechanism of action of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in hydrogen bonding and other interactions, influencing the activity of target molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, such as modulating oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
4,4’-Sulfonylbis(2-allylphenol): Another bisphenol derivative with different substituents.
Uniqueness
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is unique due to the presence of prop-2-en-1-yl groups, which confer distinct reactivity and potential applications compared to other bisphenol derivatives. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
属性
CAS 编号 |
37808-68-7 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-6-prop-2-enylphenyl)methyl]-3-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-3-7-14-9-5-11-18(20)16(14)13-17-15(8-4-2)10-6-12-19(17)21/h3-6,9-12,20-21H,1-2,7-8,13H2 |
InChI 键 |
ABLKLIFVATWCNG-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





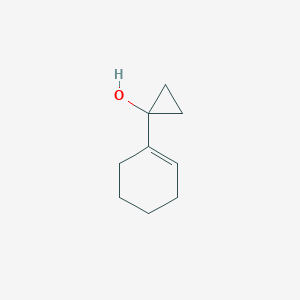
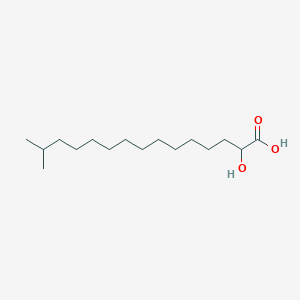
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
